N-(4,6-Dimethylpyridin-2-yl)nitramide

Description

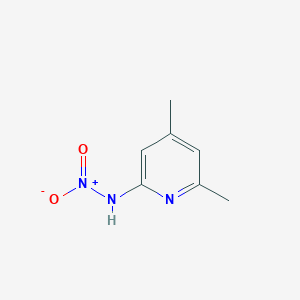

N-(4,6-Dimethylpyridin-2-yl)nitramide is a nitramide derivative characterized by a pyridine ring substituted with methyl groups at the 4- and 6-positions. Nitramides (R–N–NO₂) are a class of compounds with diverse applications, ranging from energetic materials to bioactive molecules. For example:

- Synthesis: Nitramides are often synthesized via nitration of amines or displacement reactions .

- Functionality: The nitramide group (–N–NO₂) contributes to energetic behavior (e.g., detonation velocity, thermal stability) and biological activity (e.g., antiparasitic effects) .

- Structural Features: Substituents on the aromatic ring (e.g., methyl, methoxy, or nitro groups) modulate electronic effects, solubility, and reactivity .

Properties

CAS No. |

89853-68-9 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)nitramide |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-6(2)8-7(4-5)9-10(11)12/h3-4H,1-2H3,(H,8,9) |

InChI Key |

RLDGXERMKKHFQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide

- Structure : Differs in the heterocyclic core (pyrimidin-2-yl vs. pyridin-2-yl) and substituents (methoxy groups vs. methyl groups).

- Crystallographic data (R factor = 0.047) confirm a planar geometry, which may influence packing efficiency and stability .

- Applications : Primarily studied for crystallographic behavior rather than bioactivity or energetics.

Camphor Nitroimine (N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene) nitramide)

- Structure : Features a bicyclic camphor backbone instead of an aromatic ring.

- Properties :

- Applications : Used as a building block for antiparasitic drug discovery.

Imidacloprid (N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide)

- Structure : Contains a chloropyridinyl group and imidazoline ring.

- Properties: Commercial insecticide with systemic activity; the chlorine atom and imidazoline group enhance binding to nicotinic acetylcholine receptors . Recent U.S. trade amendments increased tariffs (4.3% → 5.4%), reflecting its economic significance .

- Applications : Agriculture pest control.

Energetic Nitramides (e.g., N-ethyl-N-(2,4,6-trinitrophenyl)nitramide)

- Structure : Trinitrophenyl group provides high electron-withdrawing capacity.

- Properties: Quantum studies reveal strong nonlinear optical properties and high thermal stability (decomposition >200°C) due to nitro group conjugation . Vibrational spectra and electron density analyses inform safety protocols for handling energetic materials .

- Applications: Potential use in propellants or explosives.

Key Research Findings and Limitations

- Synthesis Scalability : Solvent-free methods (as in ) could be adapted for large-scale production if the compound demonstrates utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.